3-Fluoro-4-(trifluoromethyl)mandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula CF3C6H4CH(OH)CO2H It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluoro and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This process involves the use of bismuth catalysts under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(trifluoromethyl)mandelic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)mandelic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using bismuth catalysts.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Bismuth catalysts are commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)mandelic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can influence the compound’s reactivity and interactions with biological molecules. These groups can alter the compound’s affinity, stability, and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)mandelic acid: This compound is similar but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
3-Fluoro-4-(trifluoromethyl)mandelic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various applications .
Properties
Molecular Formula |
C9H6F4O3 |
---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-4(7(14)8(15)16)1-2-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
MJCGUSPZHWJFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.